A Comprehensive Technical Guide to 4-Fluoro-3-methoxyphenylboronic Acid (CAS No. 854778-31-7)
A Comprehensive Technical Guide to 4-Fluoro-3-methoxyphenylboronic Acid (CAS No. 854778-31-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 4-Fluoro-3-methoxyphenylboronic Acid
In the landscape of modern organic synthesis and medicinal chemistry, 4-Fluoro-3-methoxyphenylboronic acid has emerged as a pivotal building block. Its unique trifunctional substitution pattern—comprising a boronic acid moiety, a fluorine atom, and a methoxy group—offers a powerful tool for the nuanced construction of complex molecular architectures. The strategic placement of the fluorine and methoxy substituents provides significant electronic and steric influence, enhancing reactivity and selectivity in a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Understanding the intricacies of this reagent is paramount for researchers aiming to develop novel pharmaceuticals, agrochemicals, and advanced materials.[1]
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 4-Fluoro-3-methoxyphenylboronic acid is essential for its effective handling, storage, and application in synthetic protocols. The table below summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 854778-31-7 | [2] |
| Molecular Formula | C₇H₈BFO₃ | [3] |
| Molecular Weight | 169.95 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 191 °C (literature) | |
| SMILES String | COc1cc(ccc1F)B(O)O | [3] |
| InChI Key | LUJMSRVFSBMEOY-UHFFFAOYSA-N | [3] |
Synthesis of 4-Fluoro-3-methoxyphenylboronic Acid: A Step-by-Step Protocol
The synthesis of 4-Fluoro-3-methoxyphenylboronic acid is typically achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach leverages the directing ability of the methoxy group to achieve regioselective lithiation and subsequent reaction with a boron electrophile. The following protocol is a representative procedure adapted from established methods for the synthesis of substituted phenylboronic acids.[4][5]
Reaction Scheme:
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.
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Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (in this case, the 4-fluoro-3-methoxyphenyl moiety) to the Pd(II) complex, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sample Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Fluoro-3-methoxyphenylboronic acid with an aryl bromide.
Materials:
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4-Fluoro-3-methoxyphenylboronic acid
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Aryl bromide (e.g., 4-bromoanisole)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Solvent (e.g., a mixture of toluene and water, or dioxane)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: In a Schlenk flask, combine 4-Fluoro-3-methoxyphenylboronic acid (typically 1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (typically 2.0-3.0 equivalents).
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Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
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Solvent Addition: Add the degassed solvent system to the flask.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of 4-Fluoro-3-methoxyphenylboronic acid are typically confirmed using a combination of spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons and the methoxy group protons.
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¹³C NMR: Shows the signals for the different carbon atoms in the molecule.
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¹¹B NMR: Confirms the presence of the boron atom, with a characteristic chemical shift for boronic acids.
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¹⁹F NMR: Confirms the presence and environment of the fluorine atom.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the molecular formula.
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Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the O-H stretch of the boronic acid and the C-O stretch of the methoxy group.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Fluoro-3-methoxyphenylboronic acid.
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Hazard Identification: This compound is generally considered to be an irritant to the eyes, skin, and respiratory system. It may be harmful if swallowed. [3][5][6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [7][8]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [7][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-3-methoxyphenylboronic acid is a valuable and versatile reagent in modern organic chemistry. Its unique substitution pattern allows for the synthesis of a wide range of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is crucial for its effective utilization in research and development. By following the protocols and safety guidelines outlined in this guide, researchers can confidently and effectively employ this powerful building block in their synthetic endeavors.
References
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Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Ortho Lithiation of Functionalized Arenes Using LTMP. Organic Letters, 3(9), 1435–1437. [Link]
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Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 184. [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
- Dow AgroSciences LLC. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
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PubChem. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. [Link]
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African Rock Art. 4-Fluoro-3-methoxyphenylboronic acid. [Link]
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Angene Chemical. (2024). Safety Data Sheet. [Link]
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